molecular formula C7H9FN2O B12609279 (5-Fluoro-2-methoxypyridin-3-YL)methanamine

(5-Fluoro-2-methoxypyridin-3-YL)methanamine

Cat. No.: B12609279
M. Wt: 156.16 g/mol
InChI Key: QVXDMCWKYOMYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2-methoxypyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 2nd position, and a methanamine group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxypyridin-3-YL)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Fluorination: Introduction of the fluorine atom at the 5th position of the pyridine ring.

    Methoxylation: Introduction of the methoxy group at the 2nd position.

    Amination: Introduction of the methanamine group at the 3rd position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxypyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

(5-Fluoro-2-methoxypyridin-3-YL)methanamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methoxy and methanamine groups contribute to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-2-methoxypyridin-3-YL)methanamine is unique due to the specific positioning of the fluorine, methoxy, and methanamine groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(5-fluoro-2-methoxypyridin-3-yl)methanamine

InChI

InChI=1S/C7H9FN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3

InChI Key

QVXDMCWKYOMYHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.